2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-18(8-14-1-2-16-17(7-14)25-12-24-16)20-15-9-19-21(11-15)10-13-3-5-23-6-4-13/h1-2,7,9,11,13H,3-6,8,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLUHQCDISCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the formation of the benzo[d][1,3]dioxole moiety followed by the introduction of the tetrahydro-pyran and pyrazole groups. The detailed reaction conditions and purification methods are critical for obtaining high yields and purity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzo[d][1,3]dioxole derivative + tetrahydro-pyran | Nitrogen atmosphere, reflux | 75% |
| 2 | Pyrazole derivative + acetic anhydride | Room temperature, stirring | 82% |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it has shown significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) in the low micromolar range.
Cytotoxicity Studies
Cytotoxicity assays performed on HepG2 liver cancer cells revealed an IC20 value greater than 40 µM, indicating low cytotoxicity at therapeutic concentrations . This suggests a favorable safety profile for potential therapeutic applications.
The compound's mechanism appears to involve interaction with specific cellular targets. Molecular docking studies indicate that it may inhibit key enzymes involved in pathogen survival and proliferation. For instance, it has been shown to inhibit cathepsin C activity, which is linked to inflammatory responses .
Case Studies
- Study on Tuberculosis Inhibition : A recent study demonstrated that derivatives of this compound exhibited promising anti-tubercular activity with MIC values ranging from 5.2 µM to 21 µM depending on structural modifications .
- Anti-inflammatory Potential : Another investigation highlighted its role as a cathepsin C inhibitor, showing moderate inhibition (IC50 = 1025 nM) which could mitigate inflammatory diseases .
Q & A
Basic: How can researchers optimize the synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide?
Methodological Answer:
Optimization involves multi-step reactions under controlled conditions. Key steps include:
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., coupling reactions) to minimize side products .
- Inert Atmosphere : Use nitrogen/argon for moisture-sensitive steps, such as amide bond formation .
- Catalyst Selection : Employ coupling agents like HATU or DCC to enhance reaction efficiency .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the compound ≥95% purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.7–7.2 ppm for benzo[d][1,3]dioxole) and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Core Modifications : Synthesize derivatives with variations in the tetrahydro-2H-pyran (e.g., substituents at C4) or pyrazole (e.g., N-alkyl vs. N-aryl) moieties .
- Biological Profiling : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) and compare IC₅₀ values .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP-luminescence) .
- Metabolic Stability Check : Compare compound stability in liver microsomes across species (human vs. rodent) to explain variability in in vivo efficacy .
- Batch Analysis : Verify compound purity and stereochemistry (via chiral HPLC) to rule out batch-specific impurities .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) using staurosporine as a reference inhibitor .
- Membrane Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .
Advanced: What strategies improve metabolic stability without compromising target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute metabolically labile groups (e.g., replace methyl with trifluoromethyl on the pyran ring) .
- Prodrug Design : Introduce ester or phosphate moieties at the acetamide group to enhance solubility and delay hepatic clearance .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., oxidation of the benzodioxole ring) .
Advanced: How can computational methods predict off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using Schrödinger Phase) to screen against databases like ChEMBL for off-target hits .
- Molecular Dynamics Simulations : Simulate binding to homologous proteins (e.g., GPCRs vs. ion channels) to assess selectivity .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
Basic: What steps ensure reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
- Solvent Recycling : Optimize solvent recovery (e.g., DMF via vacuum distillation) to reduce cost and environmental impact .
- Quality Control : Use qNMR to quantify residual solvents and byproducts in the final batch .
Advanced: How to resolve discrepancies in crystallographic vs. solution-state structural data?
Methodological Answer:
- X-ray Crystallography : Compare crystal packing effects (e.g., hydrogen bonding in the benzodioxole ring) with solution-state NOESY NMR data .
- DFT Calculations : Optimize molecular geometry using Gaussian 16 and compare bond angles/distances with experimental data .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics?
Methodological Answer:
- Rodent Models : Administer compound intravenously (5 mg/kg) and orally (10 mg/kg) to calculate bioavailability (AUC₀–24) .
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in organs (e.g., brain, liver) post-administration .
- Metabolite Identification : Collect urine/bile samples and analyze via UPLC-QTOF-MS to map Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
